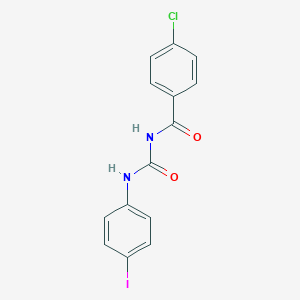
4-chloro-N-((4-iodophenyl)carbamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-((4-iodophenyl)carbamoyl)benzamide is a chemical compound that is commonly used in scientific research. It is a synthetic compound that is used as a tool to investigate the mechanism of action of various biological processes. This compound has been synthesized using various methods, and its biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 4-chloro-N-((4-iodophenyl)carbamoyl)benzamide is not fully understood, but it is believed to act by binding to specific biomolecules and altering their function. It is known to bind to proteins such as histones, which are involved in the regulation of gene expression. It is also known to bind to DNA and RNA, which are involved in the storage and transmission of genetic information.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-((4-iodophenyl)carbamoyl)benzamide have been extensively studied. It is known to alter the function of various biomolecules, including proteins, DNA, and RNA. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to induce apoptosis, or programmed cell death, in certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The compound 4-chloro-N-((4-iodophenyl)carbamoyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It is also stable and can be stored for long periods of time. However, it also has some limitations. It may not be suitable for certain experiments due to its specific binding properties. It may also have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 4-chloro-N-((4-iodophenyl)carbamoyl)benzamide in scientific research. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to use it as a tool to study the structure and function of various biomolecules, such as proteins and nucleic acids. Additionally, it could be used to investigate the role of epigenetic modifications in various biological processes. Finally, it could be used to develop new methods for the diagnosis and treatment of diseases.
Méthodes De Synthèse
4-chloro-N-((4-iodophenyl)carbamoyl)benzamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-iodoaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. Other methods involve the use of different starting materials and reagents, but the basic reaction mechanism remains the same.
Applications De Recherche Scientifique
The compound 4-chloro-N-((4-iodophenyl)carbamoyl)benzamide has various applications in scientific research. It is commonly used as a probe to investigate the mechanism of action of various biological processes. For example, it has been used to study the binding of proteins to DNA and RNA, the regulation of gene expression, and the activation of enzymes. It is also used as a tool to investigate the structure and function of various biomolecules.
Propriétés
Formule moléculaire |
C14H10ClIN2O2 |
|---|---|
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
4-chloro-N-[(4-iodophenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H10ClIN2O2/c15-10-3-1-9(2-4-10)13(19)18-14(20)17-12-7-5-11(16)6-8-12/h1-8H,(H2,17,18,19,20) |
Clé InChI |
JATNELXDFIFWCA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(=O)NC2=CC=C(C=C2)I)Cl |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(=O)NC2=CC=C(C=C2)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284286.png)

![N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284288.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B284290.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B284293.png)
![N-benzyl-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284295.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B284298.png)

![N-(2,6-dichlorophenyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284300.png)
![N-(2,6-dichlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284302.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)propanamide](/img/structure/B284303.png)
![N-(4-fluorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284304.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B284305.png)
